

L-Gluconic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Gluconic acid*

Cat. No.: B1227840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **L-Gluconic acid**, covering its fundamental chemical properties, production methodologies, analytical techniques, and biological significance. The information is tailored for professionals in research, science, and drug development to support and inform their work with this versatile organic acid.

Core Chemical Identifiers and Properties

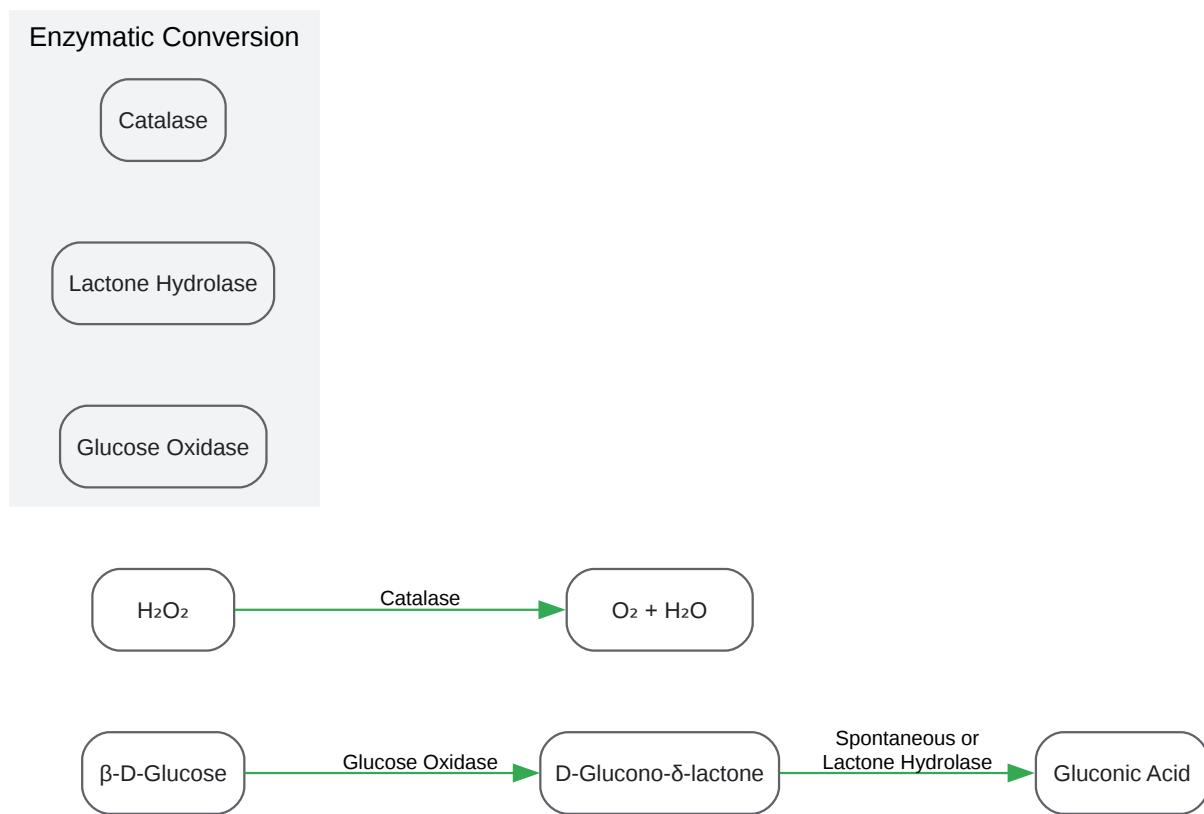
L-Gluconic acid is a mild organic acid and the enantiomer of the more common D-Gluconic acid.^[1] Its chemical identity is defined by a specific CAS number and molecular formula, which are fundamental for regulatory and experimental purposes.

Property	Value	Source
CAS Number	157663-13-3	[1]
Molecular Formula	C6H12O7	[1]
Molecular Weight	196.16 g/mol	[1]
IUPAC Name	(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid	[1]
Appearance	White, odorless, crystalline powder (anhydrous form)	[2]
Solubility	Highly soluble in water, slightly soluble in ethanol, and insoluble in nonpolar solvents.	[2]
pKa	3.70	[2]
Melting Point	120 to 131 °C (anhydrous form, due to intramolecular anhydride formation)	[2]

Production and Synthesis of Gluconic Acid

While the L-isomer is less common, the production methods for gluconic acid are well-established, primarily through biological fermentation and chemical oxidation.

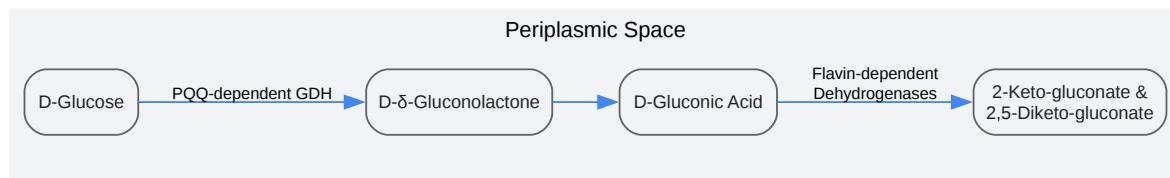
Microbial Fermentation


The industrial production of gluconic acid predominantly utilizes microbial fermentation, which is known for its high yield and specificity.[\[3\]](#) The most commonly used microorganisms are the fungus *Aspergillus niger* and the bacterium *Gluconobacter oxydans*.[\[3\]](#)[\[4\]](#)

Key Fermentation Parameters for *Aspergillus niger*:

- Substrate: Glucose concentrations between 110–250 g/L.
- Nutrients: Low concentrations of nitrogen and phosphorus sources.

- pH: Maintained in the range of 4.5 to 6.5.
- Aeration: High aeration rate is crucial for the oxidative process.


The biochemical pathway in *Aspergillus niger* involves the enzyme glucose oxidase, which catalyzes the oxidation of D-glucose to D-glucono- δ -lactone. This lactone is then hydrolyzed to gluconic acid.

[Click to download full resolution via product page](#)

Caption: Biochemical pathway of gluconic acid production in *Aspergillus niger*.

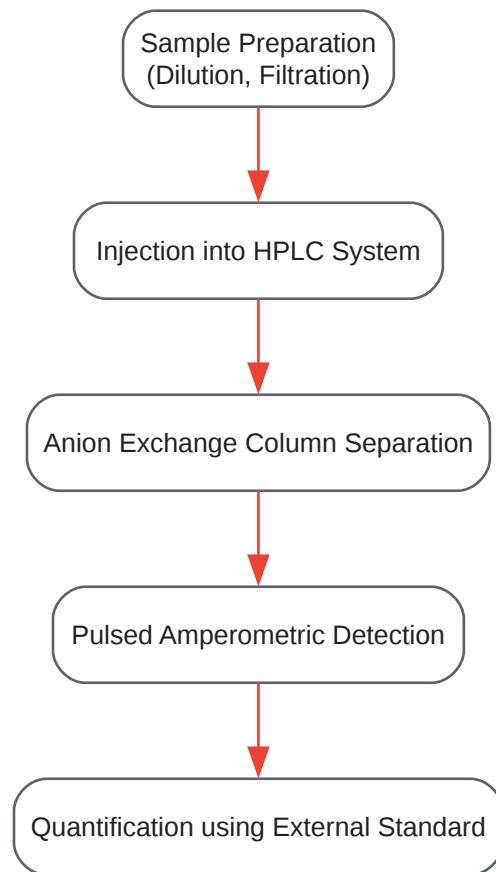
In bacteria like *Gluconobacter oxydans*, the oxidation of glucose occurs in the periplasmic space, catalyzed by a membrane-bound glucose dehydrogenase (GDH).^{[5][6]}

[Click to download full resolution via product page](#)

Caption: Periplasmic oxidation pathway of glucose in *Gluconobacter oxydans*.

Chemical Synthesis

Chemical synthesis of gluconic acid can be achieved through the catalytic oxidation of glucose. This method often employs platinum-group metal-supported catalysts, such as Pt/C or Pd/C, and uses oxygen as the oxidant. While effective, challenges include catalyst deactivation and the formation of byproducts.


Experimental Protocols: Analytical Determination

Accurate quantification of **L-Gluconic acid** is essential for quality control and research. Various analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the determination of gluconic acid. A common approach involves anion exchange chromatography with pulsed amperometric detection (PAD).^[7]

Experimental Workflow for HPLC-PAD Analysis:

[Click to download full resolution via product page](#)

Caption: Workflow for HPLC-PAD analysis of gluconic acid.

HPLC-PAD Method Parameters for Gluconic Acid in Wine:

Parameter	Condition	Source
Mobile Phase	0.1 M Sodium Hydroxide (isocratic)	
Flow Rate	1.5 mL/min	
Column Temperature	20 °C	
Injection Volume	10 µL	
Detection	Pulsed Amperometric Detector with Gold Electrode	
Linearity	Up to 500 mg/L	[7]
Limit of Quantification (LOQ)	2.0 mg/L	[7]

Enzymatic Method

Enzymatic assays offer a rapid and specific alternative for gluconic acid determination. The principle involves the phosphorylation of gluconic acid in the presence of ATP, followed by an NAD⁺-dependent oxidation reaction that produces NADH. The increase in absorbance at 366 nm is directly proportional to the gluconic acid concentration.[\[8\]](#)

Principle of the Enzymatic Test:

- Phosphorylation: Gluconic acid + ATP --(Enzyme)--> Phosphorylated Adduct + ADP
- Oxidation: Phosphorylated Adduct + NAD⁺ --> Formation of NADH
- Detection: Measure the increase in absorbance at 366 nm.

Colorimetric Assay

A simple and rapid colorimetric method has been developed based on the reduction of indigo carmine dye by an Iron(II)-gluconic acid complex. This method provides a linear range of 3.6 µM to 900 µM with a limit of detection of 1.1 µM.[\[9\]](#)

Biological Significance and Applications

Gluconic acid and its salts have a wide range of applications in the food, pharmaceutical, and chemical industries.

- Food Industry: Used as an acidity regulator, flavoring agent, and nutrient additive.[9]
- Pharmaceuticals: Gluconate salts are used as carriers for mineral supplements.
- Antimicrobial Activity: Gluconic acid produced by some bacteria, such as *Gluconacetobacter diazotrophicus*, has been shown to possess antimicrobial properties against a broad spectrum of bacteria.[10]
- Biocontrol in Agriculture: In some fluorescent pseudomonads, gluconic acid production is linked to the biological control of plant pathogens.[11] This is attributed to its ability to solubilize mineral phosphates and its association with the production of antifungal compounds.[11]

Conclusion

L-Gluconic acid, while less studied than its D-enantiomer, presents significant opportunities for research and development. Its well-defined chemical properties, coupled with established production and analytical methods, provide a solid foundation for its exploration in various scientific and industrial applications. This guide serves as a comprehensive resource to facilitate further investigation and innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. L-Gluconic Acid | C6H12O7 | CID 3085666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemcess.com [chemcess.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]

- 5. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 7. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 8. cdrfoodlab.com [cdrfoodlab.com]
- 9. jcsp.org.pk [jcsp.org.pk]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Role of Gluconic Acid Production in the Regulation of Biocontrol Traits of *Pseudomonas fluorescens* CHA0 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Gluconic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1227840#l-gluconic-acid-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1227840#l-gluconic-acid-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com